molecular formula C9H4ClF2NO B12069463 2-Chloro-5-(3,4-difluorophenyl)oxazole

2-Chloro-5-(3,4-difluorophenyl)oxazole

Cat. No.: B12069463
M. Wt: 215.58 g/mol
InChI Key: ZBQOKVBKQYSCJD-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,4-difluorophenyl)oxazole is a heterocyclic compound featuring an oxazole core substituted with chlorine at position 2 and a 3,4-difluorophenyl group at position 3. Oxazole derivatives are widely studied for their electronic properties, biological activity, and applications in materials science.

Properties

Molecular Formula

C9H4ClF2NO

Molecular Weight

215.58 g/mol

IUPAC Name

2-chloro-5-(3,4-difluorophenyl)-1,3-oxazole

InChI

InChI=1S/C9H4ClF2NO/c10-9-13-4-8(14-9)5-1-2-6(11)7(12)3-5/h1-4H

InChI Key

ZBQOKVBKQYSCJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(O2)Cl)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3,4-difluorophenyl)oxazole can be achieved through several methods. One common approach involves the reaction of 2-chloro-1-(3,4-difluorophenyl)ethanone with an appropriate oxazole precursor under specific conditions. For instance, the use of a base such as potassium carbonate in a polar solvent like dimethylformamide can facilitate the cyclization reaction to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3,4-difluorophenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3,4-difluorophenyl)oxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents Key Features References
2-Chloro-5-(3,4-difluorophenyl)oxazole C₉H₄ClF₂NO ~215.6 (estimated) Cl (C2), 3,4-difluorophenyl (C5) Oxazole core with dual halogenation
5-(4-Chloro-2-Phenoxyphenyl)-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamide C₂₁H₁₉ClN₄O₂ 406.85 Phenoxyphenyl, carboxamide Oxadiazole ring; potential bioactivity due to carboxamide
2-[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole C₂₀H₁₁ClF₄N₄O₂ 450.78 CF₃, Cl, F, methyl Isoxazole-oxadiazole hybrid; high lipophilicity
5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole C₉H₆ClFN₂O 212.61 Chloromethyl, fluorophenyl Smaller molecular weight; reactive chloromethyl group
5-(4-Chloro-2-(trifluoromethyl)phenyl)oxazole C₁₀H₅ClF₃NO 247.60 CF₃, Cl Enhanced electron deficiency due to CF₃

Electronic and Reactivity Trends

  • Ring Systems : Oxadiazole derivatives (e.g., ) exhibit greater π-conjugation than oxazoles, which may improve electroluminescent properties. For instance, thiophene-containing oxadiazoles (e.g., ) show applications in organic electronics due to extended conjugation .
  • Biological Activity : Compounds like 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole are explored as bioactive intermediates, where the chloromethyl group enables further functionalization. In contrast, the title compound’s lack of such a group may limit its direct pharmaceutical use.

Physicochemical Properties

  • Molecular Weight : The title compound (~215.6 g/mol) is lighter than oxadiazole hybrids (e.g., 450.78 g/mol in ), suggesting better solubility but reduced thermal stability.
  • Polarity: The 3,4-difluorophenyl group increases polarity compared to mono-fluorinated analogs (e.g., 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole ), which could enhance binding in biological systems.

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